1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one
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Overview
Description
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is an organic compound that features a bromomethyl group, a fluorophenyl group, and a chloropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one typically involves multiple steps. One common method includes the bromination of a precursor compound, followed by further functionalization to introduce the fluorophenyl and chloropropanone groups. For example, a Friedel-Crafts acylation reaction can be employed to introduce the acyl group, followed by bromination and fluorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. For instance, the use of bromine in carbon tetrachloride as a solvent has been reported for similar compounds .
Chemical Reactions Analysis
Types of Reactions
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, fluorine, and various nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromomethyl group .
Scientific Research Applications
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorophenyl group can participate in aromatic interactions, while the chloropropanone moiety can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2-butyne: Similar in having a bromine atom but differs in the alkyne group.
2-Bromomethyl-1,3-dioxolane: Shares the bromomethyl group but has a different ring structure.
2,2-Bis(bromomethyl)-1,3-propanediol: Contains two bromomethyl groups and a diol structure.
Uniqueness
1-(2-(Bromomethyl)-6-fluorophenyl)-2-chloropropan-1-one is unique due to the combination of bromomethyl, fluorophenyl, and chloropropanone groups, which provide a versatile platform for various chemical reactions and applications.
Properties
Molecular Formula |
C10H9BrClFO |
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Molecular Weight |
279.53 g/mol |
IUPAC Name |
1-[2-(bromomethyl)-6-fluorophenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C10H9BrClFO/c1-6(12)10(14)9-7(5-11)3-2-4-8(9)13/h2-4,6H,5H2,1H3 |
InChI Key |
FANJAOLWJQQKQW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=CC=C1F)CBr)Cl |
Origin of Product |
United States |
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